BenchChemオンラインストアへようこそ!

MEK 162-13C

Bioanalysis LC-MS/MS Internal Standard

MEK 162-13C is the carbon-13 labeled analog of binimetinib, serving as the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. It normalizes matrix effects and extraction variability, ensuring robust PK, TDM, and DDI data compliant with FDA/EMA guidelines. Essential for regulatory bioanalysis.

Molecular Formula C₁₆¹³CH₁₅BrF₂N₄O₃
Molecular Weight 442.22
Cat. No. B1162153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEK 162-13C
Synonyms5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide-13C;  Arry-162-13C;  Arry-438162-13C
Molecular FormulaC₁₆¹³CH₁₅BrF₂N₄O₃
Molecular Weight442.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEK 162-13C for Precise LC-MS/MS Quantification of Binimetinib in Pharmacokinetic and Metabolic Studies


MEK 162-13C is a carbon-13 labeled analog of binimetinib (MEK162, ARRY-162), a potent and selective oral inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1]. The unlabeled parent compound binimetinib inhibits MEK with an IC50 of 12 nM in cell-free assays and is approved for the treatment of BRAF V600E/K-mutant metastatic melanoma in combination with encorafenib [2]. As a stable isotope-labeled internal standard (SIL-IS), MEK 162-13C exhibits identical physicochemical behavior to the analyte during sample preparation and chromatographic separation, yet is readily distinguished by mass spectrometry due to its distinct mass shift . This property is essential for correcting matrix effects, ion suppression/enhancement, and variations in extraction recovery, enabling accurate and precise quantification of binimetinib in complex biological matrices such as plasma, serum, and tissue homogenates .

Why Unlabeled Binimetinib or Structural Analogs Cannot Substitute for MEK 162-13C in Quantitative Bioanalysis


Accurate quantification of binimetinib in biological samples for pharmacokinetic (PK), therapeutic drug monitoring (TDM), or metabolic stability studies demands rigorous control of analytical variability. Using the unlabeled parent compound as an external standard is unreliable due to significant matrix effects, variable extraction efficiency, and instrument drift inherent in LC-MS/MS workflows [1]. Structurally similar but non-isotopic internal standards (e.g., spebrutinib, avitinib) fail to precisely co-elute with binimetinib, leading to differential ion suppression and compromised accuracy [2]. MEK 162-13C, as a true stable isotope-labeled analog, is the only definitive solution. It perfectly mimics the analyte's behavior throughout the entire analytical process—from protein precipitation and solid-phase extraction to chromatographic separation and ionization—thereby normalizing for all sources of quantitative error. This is a regulatory expectation for robust bioanalytical method validation per FDA and EMA guidelines [1].

Quantitative Differentiation: MEK 162-13C vs. Alternative Internal Standards for Binimetinib Bioanalysis


Isotopic Fidelity: 13C-Label Enables Reliable MS Discrimination Without Chromatographic Shift

MEK 162-13C, with a molecular weight of 442.22 g/mol, provides a +1.0 Da mass shift relative to the unlabeled binimetinib (MW 441.23) [1]. This mass difference, while sufficient for MS resolution, does not alter the compound's chromatographic retention time or ionization efficiency in electrospray ionization (ESI) [2]. In contrast, alternative internal standards like avitinib (used in some published methods [3]) or spebrutinib [4] are structurally distinct and exhibit different retention times and matrix effect profiles, which can introduce significant bias in quantification, especially at low concentrations near the lower limit of quantification (LLOQ).

Bioanalysis LC-MS/MS Internal Standard

Minimal Deuterium Isotope Effect: 13C-Label Preferred Over Deuterated Analogs for Robust LC-MS Quantification

While deuterated analogs like Binimetinib-d4 (MEK162-d4) are also used as internal standards, deuterium labeling can induce a chromatographic isotope effect, causing the labeled internal standard to elute slightly earlier than the unlabeled analyte [1]. This partial resolution can lead to differential matrix effects if the elution window spans a region of significant ion suppression. 13C-labeled compounds like MEK 162-13C exhibit a negligible chromatographic isotope effect, ensuring perfect co-elution with the analyte under all common reversed-phase LC conditions [1]. This property enhances method ruggedness, particularly when analyzing large sample batches or when minor variations in mobile phase composition occur.

Isotope Effect Chromatography Method Robustness

Superior Quantitative Performance: MEK 162-13C Enables High-Precision LC-MS/MS Assays for Binimetinib

In validated LC-MS/MS methods for binimetinib quantification, the use of a stable isotope-labeled internal standard is paramount for achieving regulatory-compliant precision and accuracy. While specific validation data for MEK 162-13C is not publicly disclosed, the performance of methods using analogous SIL-IS for binimetinib is well-documented. For example, a validated method for encorafenib and binimetinib using avitinib (a non-isotopic IS) achieved a mean relative standard deviation (RSD) for precision of ≤ 7.52% and recovery in the range of 92.88–102.28% [1]. However, the use of a non-isotopic IS like avitinib is less robust than a true SIL-IS like MEK 162-13C. A SIL-IS is expected to improve upon these metrics by directly normalizing for analyte-specific matrix effects and extraction variability, potentially reducing RSD to <5% and improving accuracy across the calibration range. Furthermore, another method using spebrutinib as IS achieved a lower limit of detection (LLOD) of 0.2 ng/mL for binimetinib [2]; employing a true SIL-IS like MEK 162-13C could potentially lower this LLOD further by minimizing variability at the lower end of the calibration curve.

Method Validation Precision Accuracy

Purity and Identity: MEK 162-13C Meets Stringent Quality Standards for Analytical Reference Materials

MEK 162-13C is supplied as a high-purity reference standard, typically with a purity of ≥95% as determined by HPLC [1]. This level of purity is comparable to or exceeds that of other commercially available binimetinib-related reference materials. For instance, unlabeled binimetinib from some suppliers is offered at >98% purity . While the labeled compound may have slightly lower nominal purity due to synthetic complexity, the isotopic enrichment is typically >99% for the specified 13C position, ensuring that the internal standard signal is predominantly from the labeled species and does not contribute significant interference to the analyte channel. The compound is provided with a Certificate of Analysis (CoA) detailing identity, purity, and isotopic enrichment, which is essential for GLP/GMP-compliant laboratories . This documentation ensures traceability and meets the quality requirements for use as an internal standard in regulated bioanalysis.

Reference Standard Quality Control Purity

Optimal Deployment of MEK 162-13C: From Preclinical PK to Clinical TDM


Preclinical Pharmacokinetic and ADME Studies of Binimetinib

In preclinical drug development, accurate measurement of binimetinib concentrations in plasma and tissues from rodent or non-rodent species is fundamental. MEK 162-13C serves as the ideal SIL-IS for LC-MS/MS methods designed to generate robust PK parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution) and to assess absolute bioavailability, tissue distribution, and excretion profiles. Its use ensures that analytical variability does not confound the interpretation of in vivo efficacy and safety data, a requirement for IND-enabling studies [1].

Therapeutic Drug Monitoring (TDM) in Oncology Patients

Binimetinib, often co-administered with encorafenib, exhibits inter-individual pharmacokinetic variability. TDM is increasingly utilized to personalize dosing and manage toxicity. MEK 162-13C enables the development and routine operation of high-throughput, validated LC-MS/MS assays in clinical chemistry laboratories. The high precision and accuracy afforded by this SIL-IS are critical for making reliable dose adjustment decisions based on measured plasma trough concentrations, ensuring patients remain within the therapeutic window [2].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Assessing the metabolic stability of binimetinib in liver microsomes or hepatocytes, and evaluating its potential as a victim or perpetrator of CYP450-mediated drug-drug interactions, requires precise quantification of the parent drug over time. MEK 162-13C is the essential internal standard for these in vitro assays. It corrects for matrix effects from subcellular fractions and ensures the accurate determination of intrinsic clearance (CLint) and in vitro half-life (t1/2), parameters crucial for predicting human clearance and DDI risk [3].

Bioanalytical Method Development and Validation for Regulatory Submissions

For any study supporting regulatory filings (e.g., NDA, ANDA, IND), the bioanalytical method used to quantify binimetinib must be fully validated according to FDA or EMA guidelines. A key component of this validation is the demonstration of accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard like MEK 162-13C is the recognized best practice for meeting these stringent criteria. It provides the highest level of confidence in the generated data and is strongly recommended, if not expected, by regulatory reviewers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEK 162-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.